molecular formula C19H19N3O2 B2887721 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propylbenzamide CAS No. 2034499-87-9

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propylbenzamide

Cat. No. B2887721
M. Wt: 321.38
InChI Key: FUFNSWDAWLUNSM-UHFFFAOYSA-N
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Description

The compound “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan and pyrazine rings would contribute to the aromaticity of the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, furan and pyrazin derivatives are known to undergo a variety of chemical reactions . These could include electrophilic substitution, nucleophilic substitution, and various types of cycloaddition reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and reactivity.

Scientific Research Applications

1. Organic Light-Emitting Diodes (OLEDs) N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propylbenzamide and related compounds have been explored in the development of materials for red phosphorescent OLEDs. For instance, materials like PrFPhAc, designed by introducing heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran moieties, exhibit suitable triplet energies for red phosphorescent OLEDs, achieving significant external quantum efficiency (Liu et al., 2016).

2. Heterocyclic System Synthesis for Antiviral Activity Compounds structurally related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propylbenzamide have been used in synthesizing various heterocyclic systems, such as pyridazinones and oxadiazoles, which bear a pyrazolyl moiety. These synthesized systems have been evaluated for antiviral activities against viruses like HAV and HSV-1, with some showing promising activities (Hashem et al., 2007).

3. Cytotoxic Compounds from Fungus Phellinus igniarius Research has identified compounds like phelligridins, derived from furo[3,2-c]pyran-4-one, which show selective cytotoxicity against human cancer cell lines like A549 and Bel7402. These findings contribute to the exploration of novel cytotoxic compounds for potential therapeutic applications in oncology (Mo et al., 2004).

4. Insecticidal Activity of Furan Derivatives Derivatives of furan, such as 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate, have been synthesized and evaluated for insecticidal activities. These compounds have shown significant activity against various insect species, indicating potential for development into new insect control agents (Paula et al., 2008).

5. Synthesis of Pyrazole-Based Heterocycles for Antioxidant Activity Pyrazole-based heterocycles, including pyrrolone and pyridazinone derivatives, have been synthesized using furanone building blocks. These compounds have been screened for antioxidant activities, with some showing high potencies. This research contributes to the development of new antioxidant agents (Youssef et al., 2023).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-3-14-4-6-15(7-5-14)19(23)22-12-17-18(21-10-9-20-17)16-8-11-24-13-16/h4-11,13H,2-3,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFNSWDAWLUNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-propylbenzamide

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